Chemical Profile & Utility: 4-Bromo-5-(trifluoromethyl)-1H-pyrazol-3-amine
Chemical Profile & Utility: 4-Bromo-5-(trifluoromethyl)-1H-pyrazol-3-amine
Topic: Chemical Properties of 4-Bromo-5-(trifluoromethyl)-1H-pyrazol-3-amine Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists
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Abstract
This technical guide provides a comprehensive analysis of 4-bromo-5-(trifluoromethyl)-1H-pyrazol-3-amine (CAS: 1239163-70-2), a high-value heterocyclic building block. Distinguished by its trifluoromethyl (
Physicochemical Profile
The strategic value of this compound lies in the fluorine effect . The
Table 1: Core Chemical Data
| Property | Value | Note |
| IUPAC Name | 4-bromo-5-(trifluoromethyl)-1H-pyrazol-3-amine | |
| CAS Number | 1239163-70-2 | Primary identifier |
| Molecular Formula | ||
| Molecular Weight | 229.99 g/mol | |
| Appearance | White to off-white solid | |
| LogP (Predicted) | ~1.5 - 1.7 | Moderate lipophilicity suitable for CNS penetration |
| pKa (Predicted) | NH: ~10.5; | |
| H-Bond Donors | 2 ( | |
| H-Bond Acceptors | 3 (N, F) |
Structural Dynamics: Tautomerism
In solution, the molecule exists in equilibrium between two annular tautomers. While often drawn as the 3-amine, the
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Tautomer A: 3-amino-5-(trifluoromethyl)-1H-pyrazole (Major form in polar solvents).
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Tautomer B: 5-amino-3-(trifluoromethyl)-1H-pyrazole.
Expert Insight: When designing alkylation reactions at the ring nitrogen (N1), expect regioselectivity issues. The
group sterically hinders the adjacent nitrogen but also increases the acidity of the ring protons. Regiochemical outcomes are highly solvent- and base-dependent.
Synthetic Accessibility
The synthesis of 4-bromo-5-(trifluoromethyl)-1H-pyrazol-3-amine is typically achieved via a convergent route involving cyclization followed by halogenation.
Workflow Diagram
Figure 1: Standard synthetic route. The formation of the pyrazole core precedes the regioselective bromination at C4.
Step-by-Step Protocol: Bromination
Standard Operating Procedure (SOP) for converting 3-amino-5-(trifluoromethyl)pyrazole to the title compound.
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Dissolution: Dissolve 3-amino-5-(trifluoromethyl)-1H-pyrazole (1.0 eq) in Acetonitrile (
) or DMF (10 mL/g). -
Cooling: Cool the solution to 0°C in an ice bath to control the exotherm and prevent over-bromination.
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Addition: Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes.
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Why: Slow addition prevents the formation of radical side products or N-brominated species.
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Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS (
of product is typically higher than starting material). -
Quench: Pour into water/brine mixture.
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Isolation: Extract with Ethyl Acetate (EtOAc).[1] Wash organic layer with sodium thiosulfate (to remove traces of bromine) and brine. Dry over
.[1] -
Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography (Hexane/EtOAc gradient).
Reactivity & Functionalization[10][12][13]
This scaffold acts as a "tri-functional hub," allowing orthogonal modifications at three distinct sites.
Reactivity Map
Figure 2: Orthogonal reactivity profile. The C4-Br is the primary handle for carbon-carbon bond formation.
A. C4-Bromine: Palladium-Catalyzed Couplings
The bromine atom is highly activated for cross-coupling reactions due to the electron-deficient nature of the pyrazole ring (enhanced by the
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Suzuki-Miyaura Coupling: The most common transformation.
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Catalyst:
or . -
Base:
or (mild bases preferred to avoid side reactions at the NH). -
Solvent: Dioxane/Water or DME/Water.
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Note: The free amine (
) can coordinate to Pd, potentially poisoning the catalyst. Using a protected amine or higher catalyst loading (5-10 mol%) is often required.
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B. N3-Amine: Nucleophilic Substitution
The
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Implication: Acylation reactions (amide coupling) may require stronger activation agents (e.g., HATU,
) or higher temperatures compared to non-fluorinated pyrazoles. -
Heterocyclization: Condensation with 1,3-dicarbonyls yields pyrazolo[1,5-a]pyrimidines, a privileged scaffold in kinase discovery.
C. N1-Nitrogen: Protection & Alkylation
The NH proton is acidic (
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Protection: Common groups include THP (tetrahydropyranyl), SEM (2-(trimethylsilyl)ethoxymethyl), or Boc.
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Warning: Boc groups can be labile on electron-deficient pyrazoles; SEM or THP are more robust for multi-step synthesis.
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Alkylation: Reaction with alkyl halides (
) and base ( ) usually yields a mixture of N1 and N2 isomers. The group generally directs alkylation to the nitrogen distal to itself (position 1) due to steric repulsion, but this must be verified by NOE NMR studies.
Medicinal Chemistry Applications
Kinase Inhibition
The 3-amino-pyrazole motif mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinase enzymes. The
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Targets: p38 MAPK, BRAF, VEGFR.
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Mechanism: The NH and N of the pyrazole ring form key hydrogen bonds with the kinase hinge residues (e.g., Glu/Leu).
Bioisosterism
The
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Isopropyl group: Similar steric bulk but electronically different.
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Chlorine atom: Similar lipophilicity but greater metabolic stability (C-F bond energy ~116 kcal/mol vs C-Cl ~81 kcal/mol).
Safety & Handling
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GHS Classification:
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Acute Toxicity (Oral): Category 4 (H302)[2]
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Skin Irritation: Category 2 (H315)
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Eye Irritation: Category 2A (H319)
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STOT-SE: Category 3 (H335 - Respiratory Irritation)
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Handling: Use in a fume hood. Wear nitrile gloves and safety glasses. Avoid dust formation.
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Storage: Keep container tightly closed in a dry, well-ventilated place. Store under inert gas (Nitrogen/Argon) if long-term stability is required, though the compound is generally stable at room temperature.
References
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PubChem. 4-bromo-5-(trifluoromethyl)-1H-pyrazol-3-amine (CID 25247475).[3] National Library of Medicine. [Link]
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ResearchGate. Synthesis of 4-bromo-5-(trifluoromethyl)-1H-pyrazoles.[Link]
